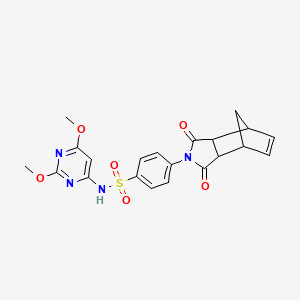
(S)-2-(3,5-Difluorophenyl)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(3,5-Difluorophenyl)piperidine hydrochloride, also known as DF-PhP, is an organofluorine compound commonly used in scientific research. It is a chiral molecule, meaning it has two non-superimposable mirror images, and is often used as a building block for more complex molecules in the laboratory. DF-PhP has a variety of applications in the lab, ranging from drug discovery to biochemical studies.
Aplicaciones Científicas De Investigación
(S)-2-(3,5-Difluorophenyl)piperidine hydrochloride has a variety of scientific research applications. It can be used as a building block to synthesize more complex molecules, such as drugs and other organic compounds. It is also used in the study of enzyme-substrate interactions, as well as in the study of enzyme inhibitors. This compound can also be used to study the effects of chirality on the properties of a molecule, as well as its reactivity.
Mecanismo De Acción
The mechanism of action of (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride is not well understood. However, it is believed to interact with enzymes in the body, binding to specific sites on the enzyme and altering its activity. This can lead to changes in the biochemical pathways of the body, resulting in various physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that it may have an effect on the metabolism of drugs, as well as on the activity of certain enzymes. In addition, it may have an effect on the production of hormones, as well as on the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride in laboratory experiments include its low cost, its easy availability, and its ability to be used as a building block for more complex molecules. However, this compound has some limitations. For example, it is a chiral molecule and may have different effects depending on its stereochemistry. In addition, the mechanism of action of this compound is not well understood, and its effects may vary depending on the specific conditions of the experiment.
Direcciones Futuras
There are a number of potential future directions for research involving (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride. These include further studies into its mechanism of action, its effects on drug metabolism, and its effects on enzyme activity. In addition, further studies could be conducted to explore the effects of chirality on the properties of this compound, as well as its potential applications in drug discovery. Finally, further research could be conducted to explore the potential therapeutic uses of this compound.
Métodos De Síntesis
(S)-2-(3,5-Difluorophenyl)piperidine hydrochloride can be synthesized in a two-step reaction. The first step requires the reaction of 3,5-difluorophenylboronic acid and piperidine in the presence of a palladium catalyst in a solvent such as dimethylformamide (DMF). The second step involves the reaction of the intermediate product with hydrochloric acid to form the desired this compound. This synthesis method is straightforward and can be adapted to make different derivatives of this compound.
Propiedades
IUPAC Name |
(2S)-2-(3,5-difluorophenyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c12-9-5-8(6-10(13)7-9)11-3-1-2-4-14-11;/h5-7,11,14H,1-4H2;1H/t11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFLWCHHRHMYGP-MERQFXBCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC(=CC(=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)C2=CC(=CC(=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chloro-2-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2912153.png)




![(2-Methoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2912161.png)
![N-(4-bromo-3-methylphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2912162.png)
![2-Chloro-6-({4-[(pyridin-2-yl)methyl]piperazin-1-yl}sulfonyl)quinoxaline](/img/structure/B2912163.png)
![5-chloro-2-(methylthio)-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-4-pyrimidinecarboxamide](/img/structure/B2912168.png)


![N-(4-ethoxybenzo[d]thiazol-2-yl)-2,4-difluoro-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2912172.png)

![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2912176.png)